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Compound of Interest

Compound Name:
(R)-1-(5-Chloro-2-

methoxyphenyl)ethan-1-ol

Cat. No.: B13501931

Get Quote

Executive Summary
5-Chloro-2-methoxyacetophenone (CAS 6342-64-9) is a versatile pharmacophore precursor

used in the synthesis of phenylethanolamine derivatives, benzamide antipsychotics (e.g.,

Remoxipride metabolites), and agrochemical active ingredients.[1][2][3][4] Its unique

substitution pattern—combining an electron-donating ortho-methoxy group with an electron-

withdrawing meta-chloro group—creates distinct electronic and steric environments that dictate

reduction outcomes.[1][2]

This guide details the three primary reduction pathways:

Carbonyl Reduction to 1-(5-chloro-2-methoxyphenyl)ethanol (Racemic & Enantioselective).

Reductive Amination to

-amino alcohol derivatives.

Deoxygenation to 4-chloro-1-ethyl-2-methoxybenzene.
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Part 1: Reaction Pathways & Mechanistic Logic[1][5]
The reduction of 5-chloro-2-methoxyacetophenone is governed by the competition between the

steric bulk of the ortho-methoxy group and its potential for chelation with reducing agents.[1][2]

Pathway Visualization
The following diagram illustrates the divergent synthetic pathways based on the reducing

system employed.
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Figure 1: Divergent reduction pathways for 5-Chloro-2-methoxyacetophenone.[1][2]

Part 2: Experimental Protocols
Standard Hydride Reduction (Racemic Alcohol
Synthesis)
Target Product: 1-(5-chloro-2-methoxyphenyl)ethanol (CAS 1216072-89-7) Mechanism:

Nucleophilic addition of hydride to the carbonyl carbon.[1][2] The ortho-methoxy group may

accelerate the reaction via coordination with the boron atom, stabilizing the transition state.[2]

Protocol:
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Setup: Charge a 3-neck round-bottom flask with 5-chloro-2-methoxyacetophenone (10.0 g,

54.2 mmol) and anhydrous Methanol (100 mL).

Cooling: Cool the solution to 0°C using an ice/water bath.

Addition: Add Sodium Borohydride (NaBH

) (2.05 g, 54.2 mmol, 1.0 eq) portion-wise over 30 minutes. Note: Maintain internal
temperature <5°C to minimize side reactions.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir

for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2][5]

Quench: Carefully quench with 1N HCl (20 mL) to decompose excess borohydride.

Workup: Concentrate methanol under reduced pressure. Extract the aqueous residue with

Dichloromethane (3 x 50 mL).[2][5] Wash combined organics with brine, dry over Na

SO

, and concentrate.[2][5][6]

Purification: The crude oil typically requires no further purification (>95% purity).[2][5] If

necessary, purify via flash chromatography (SiO

, 10-20% EtOAc in Hexane).[1][2]

Expected Yield: 92-96% Key Analytical Data:

1H NMR (400 MHz, CDCl3):

7.45 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.10 (q, 1H, CH-OH), 3.85 (s, 3H,
OMe), 1.45 (d, 3H, CH3).[2][5]

Asymmetric Reduction (Enantioselective Synthesis)
Target Product: (S)-1-(5-chloro-2-methoxyphenyl)ethanol Relevance: Critical for synthesizing

enantiopure APIs like Remoxipride analogs or chiral phenylethanolamines.[1][2] Method:

Transfer Hydrogenation using a Ruthenium catalyst (Noyori type).[2][5]
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Protocol:
Catalyst Preparation: In a glovebox, combine [RuCl

(p-cymene)]

(0.5 mol%) and (S,S)-Ts-DPEN (1.0 mol%) in isopropanol.

Reaction: Add 5-chloro-2-methoxyacetophenone (1.0 eq) to the catalyst solution.

Base Addition: Add KOH (0.1M in isopropanol, 5 mol%).

Conditions: Stir at room temperature for 12-24 hours.

Workup: Filter through a silica pad to remove the catalyst.[2][5] Concentrate the filtrate.

Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column,

Hexane/IPA).

Expected ee: >95% (The ortho-methoxy group provides steric bulk that enhances face

differentiation during hydride transfer).[1][2]

Part 3: Advanced Applications & Deoxygenation[1]
[5]
Reductive Amination (Synthesis of Amino-Alcohols)
To access 2-Amino-1-(5-chloro-2-methoxyphenyl)ethanol (CAS 1267959-00-1), a two-step

sequence is preferred over direct reductive amination due to the steric hindrance of the ortho-

methoxy group.[1][2]

Oxime Formation: React ketone with Hydroxylamine HCl / NaOAc in Ethanol (Reflux 2h).

Reduction: Hydrogenation of the oxime using Raney Nickel or Pd/C (50 psi H

, MeOH, catalytic NH

) reduces the C=N bond to the amine while often reducing the oxime oxygen to the alcohol
(depending on conditions) or requiring a subsequent hydride reduction.[2][5]
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Deoxygenation (Clemmensen Reduction)
Target Product: 4-Chloro-1-ethyl-2-methoxybenzene Use Case: Creating alkyl-substituted

benzene cores for agrochemicals.[1]

Protocol:
Reagent: Amalgamated Zinc (Zn/Hg) prepared by treating zinc wool with HgCl

.[2][5]

Solvent: 37% HCl / Water / Toluene (biphasic system).

Procedure: Reflux the ketone with excess Zn/Hg and HCl for 6-12 hours. The biphasic

system protects the product from polymerization.[2][5]

Note: The ortho-methoxy group is stable to these conditions, unlike in Lewis-acid mediated

Friedel-Crafts conditions where demethylation might occur.[1][2]

Part 4: Safety & Handling
Hazard Classification (GHS):

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][5][7]

Skin/Eye Irritation: Category 2/2A.[2][5]

Aquatic Toxicity: Harmful to aquatic life.[2][5][8]

Specific Handling of Chloro-Methoxy Aromatics:

Chlorine Stability: The aryl-chloride bond is stable under standard hydride reduction

conditions but can undergo oxidative addition with Pd(0) catalysts.[2] Avoid Pd-catalyzed

hydrogenation unless dehalogenation is intended or carefully controlled.[1][2]

Demethylation Risk: Avoid strong Lewis acids (e.g., BBr

, AlCl

) at elevated temperatures if the methoxy group must be preserved.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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